Benzene, (2,2-difluoro-1-methylethenyl)-
Description
Evolution and Significance of Fluorinated Styrene (B11656) Derivatives in Chemical Synthesis and Materials Science
The incorporation of fluorine into organic molecules has long been recognized as a powerful strategy for modulating their physical, chemical, and biological properties. Fluorinated styrene derivatives have emerged as a particularly important class of monomers in polymer chemistry and materials science. The introduction of fluorine atoms into the styrene backbone can lead to polymers with enhanced thermal stability, chemical inertness, and unique surface properties such as hydrophobicity and oleophobicity. nih.govacs.orgrsc.orgrsc.orgresearchgate.net
The evolution of this field has seen a progression from simple fluorinated styrenes to more complex and multifunctional monomers. These monomers are utilized in the synthesis of a wide array of materials, including specialized coatings, advanced polymers, and functional materials for electronic and biomedical applications. For instance, copolymers of styrene and fluorinated styrenes have been investigated for their potential as antibiofouling coatings, a critical application in marine environments. nih.gov The surface energy of polymer films can be systematically tuned by varying the content of the fluorinated styrene monomer, leading to surfaces that resist the adsorption of proteins and other biomolecules. nih.gov
Furthermore, the polymerization of fluorinated styrenes can be achieved through various methods, including free-radical polymerization and controlled radical polymerization techniques, allowing for the synthesis of well-defined polymer architectures. rsc.org The resulting fluoropolymers often exhibit superior performance characteristics compared to their non-fluorinated counterparts, making them highly desirable for high-performance applications.
Research Trajectory and Unexplored Potential of (2,2-Difluoro-1-methylethenyl)benzene
The specific research trajectory for (2,2-difluoro-1-methylethenyl)benzene remains largely uncharted in prominent scientific literature. However, by examining the chemistry of structurally related compounds, such as fluorinated α-methylstyrenes, its potential as a monomer and synthetic building block can be inferred. α-Methylstyrenes are known to be challenging to homopolymerize under radical conditions, which may also be a characteristic of (2,2-difluoro-1-methylethenyl)benzene. rsc.org
Despite this potential challenge, the unique structural features of this compound suggest significant unexplored potential. The difluoromethyl group is of particular interest as it can serve as a lipophilic isostere of a hydroxyl group and can act as a hydrogen bond donor. rsc.org These properties are highly sought after in medicinal chemistry for the design of new therapeutic agents with improved metabolic stability and binding affinity. The gem-difluoroalkene unit is a key pharmacophore in many biologically active molecules.
The unexplored polymerization behavior of (2,2-difluoro-1-methylethenyl)benzene presents an opportunity for the development of novel fluorinated polymers. Copolymers incorporating this monomer could exhibit unique thermal, mechanical, and surface properties. Its use as a comonomer could introduce the difluoromethyl functionality into a variety of polymer backbones, leading to materials with tailored characteristics for applications in advanced coatings, membranes, and specialty plastics. The synthesis and reactivity of this compound, therefore, represent a promising area for future research.
Contextualization within Modern Fluorinated Building Blocks Research
(2,2-Difluoro-1-methylethenyl)benzene can be contextualized as a potential member of the extensive library of modern fluorinated building blocks. These are small, fluorine-containing molecules that serve as starting materials for the synthesis of more complex structures in the pharmaceutical, agrochemical, and materials science industries. The strategic incorporation of fluorine can dramatically alter a molecule's properties, and fluorinated building blocks provide a convenient means to achieve this.
The value of a building block is determined by its reactivity and the functionalities it can introduce. (2,2-Difluoro-1-methylethenyl)benzene offers the potential to introduce a phenyl group, a methyl group, and a difluorovinyl group in a single synthetic operation. The gem-difluoroalkene moiety is a particularly valuable functional group, and various methods have been developed for its synthesis. researchgate.net
The table below summarizes the available physicochemical properties of (2,2-difluoro-1-methylethenyl)benzene, gleaned from chemical databases.
| Property | Value |
| Molecular Formula | C₉H₈F₂ |
| Molecular Weight | 154.16 g/mol |
| CAS Number | 700-59-4 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Note: The lack of extensive physical data underscores the limited experimental investigation of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-difluoroprop-1-en-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEVGSYPXBGUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(F)F)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501094 | |
| Record name | (1,1-Difluoroprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-59-4 | |
| Record name | (2,2-Difluoro-1-methylethenyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1-Difluoroprop-1-en-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Routes for 2,2 Difluoro 1 Methylethenyl Benzene and Its Derivatives
Direct Synthesis Approaches to (2,2-Difluorovinyl)benzenes
Direct olefination methods provide a straightforward route to gem-difluorovinyl compounds from readily available carbonyl precursors. These approaches typically involve the reaction of an aldehyde or ketone with a difluoromethylene-containing reagent.
A novel catalytic method has been developed for the synthesis of (2,2-difluorovinyl)benzenes starting from aromatic aldehydes. researchgate.net This approach involves the in situ generation of hydrazones from aromatic aldehydes, which then undergo a catalytic olefination reaction with dibromodifluoromethane (B1204443) (CBr₂F₂) in the presence of a copper catalyst, such as copper(I) chloride (CuCl). researchgate.netrsc.org While this method has been demonstrated for aromatic aldehydes, its principles can be extended to aromatic ketones like acetophenone (B1666503) to yield the target compound, (2,2-difluoro-1-methylethenyl)benzene. The reaction of hydrazones with 1,2-dibromo-1,1,2,2-tetrafluoroethane (CBrF₂–CBrF₂) under copper catalysis has also been investigated, leading to intermediate (3-bromo-2,2,3,3-tetrafluoropropyl)arenes. researchgate.net Subsequent elimination reactions can then generate various fluorinated alkenes and alkynes. researchgate.net
The copper-catalyzed olefination of hydrazones is versatile, allowing for the synthesis of a wide range of substituted ethylenes by using various polyhalogenoalkanes. researchgate.net This methodology has been successfully applied to synthesize bis(halovinyl)benzenes from terephthalic and isophthalic aldehydes. researchgate.net
Table 1: Examples of Catalytic Olefination of Aromatic Aldehyde Hydrazones
| Starting Aldehyde | Olefination Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes (general) | Dibromodifluoromethane (CBr₂F₂) | CuCl | (2,2-Difluorovinyl)benzenes | researchgate.net |
| Aromatic Aldehydes (general) | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | CuCl | (3-Bromo-2,2,3,3-tetrafluoropropyl)arenes | researchgate.net |
| Terephthalic Aldehyde | Polyhaloalkanes | CuCl | p-Divinylbenzene Derivatives | researchgate.net |
A one-pot synthesis for gem-difluorostyrenes has been established, proceeding from benzyl (B1604629) bromides through the olefination of a phosphonium (B103445) ylide with difluorocarbene. cas.cn The process begins with the quaternization of triphenylphosphine (B44618) with a benzyl bromide derivative to form a phosphonium salt. cas.cn This salt is then treated with a base, such as potassium tert-butoxide (tBuOK), to generate the corresponding phosphonium ylide in situ. cas.cn The ylide subsequently reacts with difluorocarbene, which can be generated from a precursor like sodium 2-chloro-2,2-difluoroacetate (B8310253) (ClCF₂CO₂Na) or by the decarboxylation of reagents such as PDFA (2,2-difluoro-2-(phenylsulfonyl)acetic acid). cas.cncas.cn
This method avoids the isolation of intermediate products and has been shown to be effective for a variety of substituted benzyl bromides, although some resulting gem-difluorostyrene products can be volatile, leading to challenges in isolation. cas.cn The reaction between triphenylphosphine and difluorocarbene to form the ylide (Ph₃P⁺CF₂⁻) is a key step, and the dissociation of this ylide back into difluorocarbene and triphenylphosphine is also a possibility, suggesting an equilibrium between the two reactive species. cas.cn
Table 2: One-Pot Synthesis of gem-Difluorostyrenes
| Starting Material | Reagents | Key Intermediate | Product | Yield | Reference |
|---|---|---|---|---|---|
| Substituted Benzyl Bromide | 1) PPh₃ 2) tBuOK 3) PDFA | Phosphonium Ylide | gem-Difluorostyrene | Variable | cas.cn |
| Aryl Aldehydes | HCF₂Cl, PPh₃, Propylene Oxide | Difluoromethylene Ylide | gem-Difluoroalkenes | Good to Excellent | cas.cn |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis offers powerful and highly selective methods for constructing carbon-carbon and carbon-fluorine bonds, providing alternative strategic routes to complex fluorinated styrene (B11656) derivatives.
An unprecedented and highly stereoselective nickel-catalyzed Suzuki–Miyaura cross-coupling reaction has been developed for the functionalization of (2,2-difluorovinyl)benzene derivatives. rsc.orgrsc.org This reaction couples (2,2-difluorovinyl)benzene substrates with arylboronic acids, proceeding efficiently in the presence of a nickel catalyst. rsc.org The optimal catalyst was identified as NiCl₂(PCy₃)₂, used at a 5 mol% loading with potassium phosphate (B84403) (K₃PO₄) as the base. rsc.org This method achieves selective activation and monofunctionalization of the carbon-fluorine bond, affording Z-fluorostyrene derivatives in good to high yields with excellent regioselectivity. rsc.orgrsc.org
The proposed mechanism involves the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. rsc.org This is followed by a catalytic cycle consisting of three key steps: oxidative addition of the gem-difluoroalkene to the Ni(0) center, transmetalation with the arylboronic acid, and reductive elimination to release the final product and regenerate the Ni(0) catalyst. rsc.org This reaction significantly broadens the scope of Suzuki-Miyaura cross-couplings to include alkenyl fluoride (B91410) electrophiles. rsc.org
Table 3: Nickel-Catalyzed Suzuki-Miyaura Coupling of 1-(2,2-difluorovinyl)-4-methoxybenzene with Phenylboronic Acid
| Catalyst | Base | Yield of Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| NiCl₂(PCy₃)₂ | K₃PO₄ | Excellent | Excellent | rsc.org |
| Various other Pd and Ni catalysts | - | Lower yields or no reaction | - | rsc.org |
Palladium-catalyzed cross-coupling reactions involving the activation of strong C-F bonds provide a route to polyfluorinated styrene derivatives. worktribe.comdaneshyari.com This strategy utilizes highly fluorinated nitrobenzene (B124822) derivatives as substrates, where the nitro group serves to activate the ortho C-F bonds towards the catalyst. worktribe.comnih.gov In these Suzuki-Miyaura type processes, the polyfluoronitroaromatic compound is coupled with a vinyl boron substrate, such as a vinyl borolane, using a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). worktribe.comdaneshyari.com
The reaction proceeds selectively at the fluorine positions ortho to the nitro group, highlighting the critical role of the nitro substituent in directing the palladium catalyst. worktribe.comnih.gov This method allows for the targeted synthesis of styrene derivatives where the central aryl ring is heavily substituted with fluorine atoms. worktribe.com
Table 4: Palladium-Catalyzed Synthesis of Styrene Derivatives via C-F Activation
| Aromatic Substrate | Coupling Partner | Catalyst | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Pentafluoronitrobenzene | Vinyl Borolane Substrates | Pd(PPh₃)₄ | KF / DMF | Polyfluorinated Styrene Derivatives | worktribe.comdaneshyari.com |
| Tetrafluoronitrobenzene Derivatives | Vinyl Borolane Substrates | Pd(PPh₃)₄ | KF / DMF | Polyfluorinated Styrene Derivatives | worktribe.comnih.gov |
A visible light-induced, palladium-catalyzed fluoroalkylation method has been developed to introduce fluoroalkyl groups into styrene derivatives under mild conditions. nih.govacs.orgacs.org This Heck-type alkyl coupling reaction enables the introduction of trifluoroethyl, difluoroethyl, and other fluoroalkyl fragments onto the terminal alkene of styrenes. nih.govacs.org The reaction is performed at room temperature and does not require an external photosensitizer. nih.gov
A common catalytic system for this transformation is Pd(OAc)₂ with a Xantphos ligand, irradiated with blue light (440–445 nm LEDs). nih.govacs.org The process has good functional group tolerance, successfully yielding derivatives containing alkyl, aryl, halogen, ester, methoxy, and aldehyde groups. acs.org For instance, the coupling of styrene with 1,1-difluoro-2-iodoethane (B1580631) produced the corresponding difluoroethylated styrene in 82% yield. acs.org This method provides broad access to a variety of fluoroalkylated olefins. nih.govnih.gov
Table 5: Photocatalytic Fluoroalkylation of Styrene
| Styrene Substrate | Fluoroalkyl Source | Catalytic System | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| Styrene | Trifluoroethyl iodide | Pd(OAc)₂/Xantphos | Blue LEDs, 25 °C, Benzene (B151609) | Trifluoroethylated Styrene | Complete Conversion | acs.org |
| Styrene | 1,1-Difluoro-2-iodoethane | Pd(OAc)₂/Xantphos | Blue LEDs, 25 °C, 24h | Difluoroethylated Styrene | 82% | acs.org |
| Various Substituted Styrenes | Fluoroalkyl iodides | Pd(OAc)₂/Xantphos | Blue LEDs, 25 °C | Fluoroalkylated Styrene Derivatives | 46-82% | nih.govacs.org |
Advanced Functionalization Strategies for Fluorinated Styrenes
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Consequently, the development of synthetic methods for accessing fluorinated compounds is of significant interest. This section focuses on advanced strategies for the synthesis of (2,2-difluoro-1-methylethenyl)benzene and related fluorinated styrene derivatives, highlighting modern catalytic and photochemical approaches that offer unique advantages in terms of efficiency, selectivity, and substrate scope.
Visible-Light-Induced Meerwein Fluoroarylation of Styrene Derivatives
A novel and efficient method for the synthesis of 1,2-diarylethane derivatives bearing fluorine-containing quaternary carbon centers has been developed through a visible-light-induced Meerwein fluoroarylation of styrene derivatives. acs.orgnih.gov This protocol operates under metal-free conditions, utilizing readily available aryldiazonium salts as the aryl source and a cost-effective nucleophilic fluorinating agent, triethylamine (B128534) trihydrofluoride (Et3N·3HF). acs.org
The reaction is initiated by irradiating a mixture of a styrene derivative, an aryldiazonium salt, and Et3N·3HF with blue LEDs. acs.org A key feature of this transformation is the dual role of the aryldiazonium salt, which acts as both an aryl radical progenitor and a single-electron acceptor, facilitating a radical-polar crossover mechanism without the need for a transition-metal catalyst. nih.govacs.org The process is characterized by its operational simplicity, mild reaction conditions, and high atom economy. acs.org
The proposed mechanism begins with the light-induced generation of an aryl radical from the aryldiazonium salt. This radical then undergoes regioselective addition to the styrene derivative to form a tertiary benzyl radical intermediate. Subsequent reaction with the nucleophilic fluorine source furnishes the fluoroarylated product. acs.org The reaction demonstrates broad substrate scope with respect to both the styrene and the aryldiazonium salt, tolerating a variety of functional groups. acs.org
Table 1: Scope of Visible-Light-Induced Meerwein Fluoroarylation of Styrene Derivatives Reaction conditions: Styrene derivative (0.2 mmol), aryldiazonium salt (0.1 mmol), and Et3N·3HF (3.0 equiv) in MeCN (0.5 mL) under irradiation by 15 W blue LEDs for 12 h. Yields are for the isolated product.
| Styrene Derivative (1) | Aryldiazonium Salt (2) | Product | Yield (%) |
| 1,1-Diphenylethylene | 4-Cyanophenyldiazonium tetrafluoroborate | 1-(1-Cyano-4-phenyl)-1,1-diphenyl-2-fluoroethane | 84% |
| 1,1-Diphenylethylene | 4-Nitrophenyldiazonium tetrafluoroborate | 1,1-Diphenyl-2-fluoro-1-(4-nitrophenyl)ethane | 82% |
| 1,1-Diphenylethylene | 4-Bromophenyldiazonium tetrafluoroborate | 1-(4-Bromophenyl)-1,1-diphenyl-2-fluoroethane | 65% |
| 1-(4-Chlorophenyl)-1-phenylethylene | 4-Cyanophenyldiazonium tetrafluoroborate | 1-(4-Chlorophenyl)-1-(4-cyanophenyl)-1-phenyl-2-fluoroethane | 75% |
| 1-Methyl-1-phenylethylene | 4-Cyanophenyldiazonium tetrafluoroborate | 2-(4-Cyanophenyl)-2-phenyl-3-fluoropropane | 58% |
Data sourced from Organic Letters, 2021, 23(10), 4040-4044. acs.org
Rhodium(III)-Catalyzed C-H Activation and Coupling with 2,2-Difluorovinyl Tosylate
Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex molecules, including fluorinated compounds. mdpi.com This strategy has been successfully applied to the coupling of arenes and alkenes with 2,2-difluorovinyl tosylate, providing access to various fluorinated structures. nih.govwikipedia.org The outcome of these reactions is often dependent on the directing group employed, leading to either monofluorinated alkenes or gem-difluorinated heterocycles. nih.govwikipedia.org
In one approach, the use of an N-methoxybenzamide directing group facilitates the coupling of benzamides with 2,2-difluorovinyl tosylate. nih.govwikipedia.org This reaction proceeds through a sequence of N-H deprotonation, C-H activation, and olefin insertion to form a seven-membered rhodacycle intermediate. A subsequent β-fluoride elimination pathway leads to the formation of a monofluorinated alkene, with the tosylate group remaining intact. nih.govwikipedia.org These products can then undergo further transformations, such as one-pot acid treatment, to yield 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. nih.govwikipedia.org
Conversely, when N-pivaloyloxy (OPiv) benzamides are used as substrates, the reaction follows a different path. After the formation of the rhodacycle intermediate, a [4+2] cyclization occurs, resulting in the synthesis of gem-difluorinated dihydroisoquinolin-1(2H)-ones. nih.govwikipedia.org This directing-group-dependent selectivity highlights the versatility of the rhodium-catalyzed approach. The methodology has also been extended to the C-H difluorovinylation of indoles, using an N-ethoxycarbamoyl directing group to furnish difluorovinyl-substituted indoles. nih.gov
Table 2: Rhodium(III)-Catalyzed C-H Functionalization with 2,2-Difluorovinyl Tosylate Illustrative examples of directing group-controlled product selectivity.
| Arene Substrate | Directing Group | Product Type | Example Product | Yield (%) |
| Benzamide | N-OMe | Monofluorinated Alkene | (Z)-2-(2-fluoro-2-tosylethenyl)benzamide | 85% |
| Benzamide | N-OPiv | gem-Difluorinated Heterocycle | 3,3-difluoro-2-pivaloyl-3,4-dihydroisoquinolin-1(2H)-one | 78% |
| N-Nitrosoaniline | N-NO | Monofluorinated Alkene | (Z)-N-(2-(2-fluoro-2-tosylethenyl)phenyl)-N-nitrosoamine | 92% |
| Indole | N-COOEt | Difluorovinylated Arene | Ethyl 2-(2,2-difluorovinyl)-1H-indole-1-carboxylate | 76% |
Data compiled from various sources on Rh(III)-catalyzed C-H activation. nih.govrsc.org
Difluoromethylidenation from Thiocarbonyl Compounds via Difluorothiiranes
The synthesis of 1,1-difluoroalkenes can be achieved through an electrophilic difluoromethylidenation of thiocarbonyl compounds, a method that serves as a valuable counterpart to the more common Wittig-type nucleophilic difluoromethylidenation. rsc.orgnih.gov This strategy is particularly effective for the preparation of sterically hindered sulfanylated and diarylated 1,1-difluoroalkenes, which are often challenging to access via nucleophilic routes. rsc.orgresearchgate.net
The reaction involves the treatment of dithioesters or thioketones with a difluorocarbene precursor, such as trimethylsilyl (B98337) 2-fluorosulfonyl-2,2-difluoroacetate (TFDA), in the presence of a proton sponge catalyst like 1,8-bis(dimethylamino)naphthalene. nih.govrsc.org The in situ generated electrophilic difluorocarbene (:CF2) reacts with the thiocarbonyl group to form a 2,2-difluorothiirane intermediate. rsc.orgnih.gov Subsequent desulfurization of this thiirane, in a process analogous to a Barton-Kellogg reaction, affords the desired 1,1-difluoroalkene. rsc.org
This method overcomes the limitations of nucleophilic difluoromethylidenation, which is often inefficient for less electrophilic carbonyl compounds like thioesters and sterically demanding ketones. rsc.orgrsc.org The electrophilic nature of the difluorocarbene attack on the sulfur atom allows for the synthesis of a broad range of 1,1-difluoro-1-alkenes from readily available thiocarbonyl precursors. rsc.orgworktribe.com
Table 3: Synthesis of 1,1-Difluoroalkenes from Thiocarbonyl Compounds Reaction conditions typically involve a thiocarbonyl compound, a difluorocarbene precursor, and a catalyst.
| Thiocarbonyl Compound | Product | Yield (%) |
| Phenyl dithiobenzoate | 1,1-Difluoro-2-phenyl-2-(phenylthio)ethene | 95% |
| Methyl dithiobenzoate | 1,1-Difluoro-2-(methylthio)-2-phenylethene | 88% |
| Thiobenzophenone | 1,1-Difluoro-2,2-diphenylethene | 92% |
| 4,4'-Dimethoxythiobenzophenone | 1,1-Difluoro-2,2-bis(4-methoxyphenyl)ethene | 89% |
| Adamantanethione | 2-(Difluoromethylene)adamantane | 75% |
Data sourced from research on electrophilic difluoromethylidenation. rsc.orgdntb.gov.ua
Electrophilic Fluorination of Styrene Derivatives using N-F Reagents (e.g., Selectfluor, NFSI)
Electrophilic fluorination using reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor and N-fluorobenzenesulfonimide (NFSI), is a fundamental strategy for the synthesis of organofluorine compounds. nih.govresearchgate.net These reagents are generally stable, crystalline solids that are easier and safer to handle than gaseous fluorine. nih.gov However, their application to styrene derivatives does not typically lead to the direct formation of a gem-difluoroalkene moiety like (2,2-difluoro-1-methylethenyl)benzene. Instead, these reactions often result in the vicinal difunctionalization of the alkene.
When a styrene derivative is treated with an electrophilic N-F reagent, the reaction is believed to proceed through the formation of a fluorinated carbocation intermediate. nih.gov This intermediate is then trapped by a nucleophile present in the reaction mixture. For instance, conducting the reaction in the presence of sodium azide (B81097) leads to fluoroazidation, while using water or an alcohol as a nucleophile can result in fluoroesterification. researchgate.netrsc.org
The relatively weak electrophilicity of reagents like Selectfluor and NFSI can sometimes limit their reactivity. researchgate.netrsc.org To overcome this, activators such as nitromethane (B149229) have been employed. Nitromethane can enhance the electrophilicity of the N-F reagent and stabilize the carbocationic intermediate, thereby facilitating the fluorination process under mild conditions. dntb.gov.uaresearchgate.net Despite these advances, the direct conversion of a styrene into a gem-difluorinated styrene via this method remains a significant challenge, as competing pathways, such as oxidation and polymerization of the substrate, can occur, particularly with electron-rich pyrrole (B145914) derivatives. worktribe.com
Table 4: Typical Products from Electrophilic Fluorination of Styrenes with N-F Reagents Reactions illustrate the common vicinal functionalization outcomes rather than gem-difluorination of the alkene.
| Styrene Derivative | N-F Reagent | Nucleophile/Additive | Product Type |
| Styrene | Selectfluor | Sodium Azide (NaN3) | Fluoroazidation |
| Styrene | NFSI | Water (H2O) | Fluoro-hydroxylation |
| 4-Methylstyrene | Selectfluor | Acetic Acid (AcOH) | Fluoro-acetoxylation |
| Styrene | Selectfluor | Nitromethane (MeNO2) | Fluoroamination (with amine source) |
| 4-Chlorostyrene | Selectfluor | Sodium Azide (NaN3) | Fluoroazidation |
Data compiled from studies on electrophilic fluorination of alkenes. researchgate.netrsc.org
Synthesis of Silylated 2,2-Difluorostyrene Derivatives through Suzuki-Miyaura Cross-Coupling
A highly efficient route to silylated 2,2-difluorostyrene derivatives has been developed utilizing the Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This method provides significant advantages over previous synthetic sequences, including a broader substrate scope, higher yields, simplified purification, and a notable reduction in desilylated byproducts. nih.gov These silylated difluorostyrenes are valuable intermediates for the synthesis of various other fluorinated organic molecules. researchgate.net
The synthetic strategy begins with the preparation of 2,2-difluoro-1-iodo-1-silylethenes. These substrates are then subjected to Suzuki-Miyaura cross-coupling conditions with a range of arylboronic acids. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(dppf)Cl2, in the presence of a base. mdpi.com This protocol has been shown to be effective for coupling with arylboronic acids bearing both electron-donating and electron-withdrawing groups. nih.gov
The resulting silylated 2,2-difluorostyrene derivatives can be used in subsequent transformations. For example, the silyl (B83357) group can direct further functionalization or be removed to yield the corresponding 1-aryl-2,2-difluoroethene. The development of this robust cross-coupling method has expanded the accessibility and utility of this class of fluorinated building blocks. nih.gov
Table 5: Suzuki-Miyaura Cross-Coupling for the Synthesis of Silylated 2,2-Difluorostyrene Derivatives Reaction conditions: 2,2-Difluoro-1-iodo-1-silylethene, arylboronic acid, Pd catalyst, and base.
| Silyl Group | Arylboronic Acid | Product | Yield (%) |
| Triethylsilyl (TES) | Phenylboronic acid | (2,2-Difluoro-1-phenylvinyl)triethylsilane | 88% |
| Triethylsilyl (TES) | 4-Methoxyphenylboronic acid | (2,2-Difluoro-1-(4-methoxyphenyl)vinyl)triethylsilane | 95% |
| Triethylsilyl (TES) | 4-Chlorophenylboronic acid | (1-(4-Chlorophenyl)-2,2-difluorovinyl)triethylsilane | 91% |
| Triethylsilyl (TES) | 4-Cyanophenylboronic acid | 4-(1-(Triethylsilyl)-2,2-difluorovinyl)benzonitrile | 85% |
| tert-Butyldimethylsilyl (TBDMS) | Phenylboronic acid | tert-Butyl(2,2-difluoro-1-phenylvinyl)dimethylsilane | 82% |
Data sourced from Organic & Biomolecular Chemistry, 2013, 11, 1234-1244. nih.govresearchgate.net
Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoro 1 Methylethenyl Benzene Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Compositional Analysis
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the specific environment of fluorine atoms within the molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a complete structural assignment can be achieved.
¹H NMR for Proton Environments
The ¹H NMR spectrum of Benzene (B151609), (2,2-difluoro-1-methylethenyl)- is expected to reveal the distinct proton environments of the molecule: the aromatic protons of the phenyl group and the aliphatic protons of the methyl group.
Aromatic Protons: The five protons on the monosubstituted benzene ring would typically appear in the aromatic region of the spectrum, approximately between 7.0 and 8.0 ppm. spectrabase.com Due to the electronic effects of the (2,2-difluoro-1-methylethenyl)- substituent, these protons are chemically non-equivalent and would likely present as a complex multiplet. Protons in the ortho position are most influenced by the substituent and may be shifted further downfield compared to the meta and para protons.
Methyl Protons: The protons of the methyl group (-CH₃) would appear as a single resonance in the aliphatic region of the spectrum. This signal is expected to be a triplet due to coupling with the two adjacent fluorine atoms (⁴JHF, a four-bond coupling). The chemical shift would likely be in the range of 1.8-2.5 ppm.
Table 1: Expected ¹H NMR Data for Benzene, (2,2-difluoro-1-methylethenyl)-
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | ~ 7.0 - 8.0 | Multiplet (m) | 5H |
¹³C NMR for Carbon Backbone and Substituent Effects
The ¹³C NMR spectrum provides critical information about the carbon skeleton. For Benzene, (2,2-difluoro-1-methylethenyl)-, a total of six distinct carbon signals are anticipated in a proton-decoupled spectrum, corresponding to the different carbon environments. The presence of fluorine atoms introduces carbon-fluorine coupling (JCF), which can further aid in signal assignment.
Aromatic Carbons: Four signals are expected for the six carbons of the phenyl ring due to symmetry. nist.gov The carbon atom directly attached to the ethenyl group (ipso-carbon) would appear as a singlet around 135-145 ppm. The ortho and meta carbons would each produce a signal, while the para carbon would produce a fourth distinct signal, all typically in the 125-130 ppm range. azom.comorganicchemistrydata.org
Vinylic Carbons: Two signals correspond to the carbons of the C=C double bond.
The quaternary carbon, C(CH₃), would likely appear between 120-140 ppm and may exhibit a small triplet splitting due to three-bond coupling with the fluorine atoms (³JCF).
The difluorinated carbon, =CF₂, would be significantly affected by the attached fluorine atoms. Its signal would be shifted downfield (expected around 150-160 ppm) and appear as a triplet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 250-300 Hz.
Methyl Carbon: The methyl carbon would produce a signal in the upfield, aliphatic region (~15-25 ppm), likely appearing as a triplet due to three-bond coupling to the two fluorine atoms (³JCF).
Table 2: Expected ¹³C NMR Data for Benzene, (2,2-difluoro-1-methylethenyl)-
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| =C F₂ | ~ 150 - 160 | Triplet (t) with large ¹JCF |
| C ₆H₅ (ipso) | ~ 135 - 145 | Singlet (s) or small multiplet |
| C ₆H₅ (ortho, meta, para) | ~ 125 - 130 | 3 distinct signals, singlets (s) |
| =C (CH₃) | ~ 120 - 140 | Triplet (t) with small ³JCF |
| C H₃ | ~ 15 - 25 | Triplet (t) with small ³JCF |
¹⁹F NMR for Fluorine Environments and Yield Determination
¹⁹F NMR is an exceptionally sensitive technique for characterizing organofluorine compounds due to the 100% natural abundance of the ¹⁹F isotope and the wide range of its chemical shifts. wikipedia.org
Fluorine Environment: For Benzene, (2,2-difluoro-1-methylethenyl)-, the two fluorine atoms on the vinylic carbon are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group (⁴JFH). The chemical shift for vinylic fluorines of this type typically falls in the range of -80 to -120 ppm relative to a CFCl₃ standard. colorado.edu
Yield Determination: Because ¹⁹F NMR signals are often well-resolved from other potential signals and the technique is highly sensitive, it can be an excellent method for quantitative analysis. wikipedia.org By integrating the ¹⁹F signal against a known internal standard containing fluorine, the purity or reaction yield of the target compound can be accurately determined. wiley-vch.de
Investigation of ¹⁹F Chemical Shifts and Field-Induced π Polarization
The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. azom.com In conjugated systems like Benzene, (2,2-difluoro-1-methylethenyl)-, the π-system of the benzene ring and the C=C double bond can influence the electron density around the fluorine atoms. This phenomenon, known as field-induced π polarization, describes how the electron distribution within the π-system can be perturbed by the strong electric field of the highly electronegative fluorine atoms.
This polarization can be studied by comparing the experimental ¹⁹F chemical shifts to those predicted by quantum chemical calculations. nih.gov Furthermore, introducing various electron-donating or electron-withdrawing substituents onto the phenyl ring and observing the resulting changes in the ¹⁹F chemical shift provides a powerful method to probe the electronic communication and polarization effects through the conjugated system.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Polymer Higher Order Structure
The FTIR spectrum of Benzene, (2,2-difluoro-1-methylethenyl)- would display characteristic absorption bands confirming the presence of its key structural components. While this molecule is a monomer, FTIR is also a crucial tool for analyzing the higher-order structure of polymers derived from it, by observing changes in band shape, position, and intensity upon polymerization. nih.gov
Key expected absorption bands include:
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching on the benzene ring. researchgate.net
Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl group would be observed just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).
C=C Stretch: A band for the vinylic C=C stretch is expected in the 1610-1650 cm⁻¹ region. Aromatic C=C ring stretching vibrations also occur in the 1450-1600 cm⁻¹ range. spectroscopyonline.com
C-F Stretch: The most intense and characteristic bands in the spectrum would be due to the C-F stretching vibrations. These are typically very strong absorptions found in the 1000-1350 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (=CF₂) often leads to two distinct, strong bands corresponding to symmetric and asymmetric stretching modes.
Table 3: Expected FTIR Absorption Bands for Benzene, (2,2-difluoro-1-methylethenyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Medium |
| Vinylic C=C Stretch | 1610 - 1650 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| C-F Stretch (asymmetric & symmetric) | 1000 - 1350 | Very Strong (multiple bands) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry (MS) is an indispensable analytical technique for the characterization of (2,2-difluoro-1-methylethenyl)benzene, providing definitive confirmation of its molecular weight and a detailed profile of any impurities. ijprajournal.com The technique bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting charged particles are then separated based on their mass-to-charge ratio (m/z), generating a unique spectral fingerprint.
For (2,2-difluoro-1-methylethenyl)benzene (Molecular Formula: C₉H₈F₂, Molecular Weight: 154.16 g/mol ), the mass spectrum is expected to exhibit a distinct molecular ion peak ([M]⁺) at m/z 154. chemicalbook.com The presence and high intensity of this peak are characteristic of aromatic compounds, which are stabilized by the delocalized π-electron system of the benzene ring. libretexts.org
The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for alkylbenzenes involve cleavage of bonds at the benzylic position. whitman.edudocbrown.info For (2,2-difluoro-1-methylethenyl)benzene, prominent fragment ions would likely include:
[M-CH₃]⁺ at m/z 139: Resulting from the loss of a methyl radical (•CH₃).
[C₆H₅]⁺ at m/z 77: The phenyl cation, formed by cleavage of the bond between the benzene ring and the substituted ethenyl group. The observation of an ion at m/z 77 is highly characteristic of benzene-containing compounds. docbrown.info
MS is a powerful tool for impurity profiling, as it can detect and help identify structurally related compounds, starting materials, or byproducts, even at trace levels. ijprajournal.comijsdr.org Each impurity will present a unique molecular ion peak and fragmentation pattern, allowing for its differentiation from the main compound. For instance, an impurity such as a partially fluorinated or saturated analog would be readily identifiable by its different molecular weight.
Table 1: Potential Impurities in (2,2-difluoro-1-methylethenyl)benzene Analysis and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
|---|---|---|---|
| (1-Methylethenyl)benzene | C₉H₁₀ | 119.18 | Starting material / incomplete fluorination oecd.org |
| Benzene, (2,2-difluoro-1-methylethyl)- | C₉H₁₀F₂ | 156.18 | Over-reduction byproduct matrixscientific.com |
| Benzene, 2,4-difluoro-1-(1-methylethenyl)- | C₉H₈F₂ | 154.16 | Isomeric byproduct chemscene.com |
This data is crucial for assessing the purity of synthesized (2,2-difluoro-1-methylethenyl)benzene and for optimizing reaction conditions to minimize the formation of unwanted substances.
Chromatographic Techniques for Separation and Purity Analysis (e.g., GC-MS)
Chromatographic techniques are fundamental for separating (2,2-difluoro-1-methylethenyl)benzene from a mixture of reactants, byproducts, and solvents, as well as for quantifying its purity. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly well-suited hyphenated technique for this purpose, combining the high-resolution separation capabilities of GC with the powerful identification ability of MS. ijprajournal.comnih.gov
In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). hpst.cz For a moderately volatile and thermally stable compound like (2,2-difluoro-1-methylethenyl)benzene, GC provides excellent resolution and efficiency. scielo.br The choice of a column with an appropriate stationary phase, such as one with mid-range polarity, is critical to achieving baseline separation from closely related impurities.
Following separation in the GC column, the individual components enter the mass spectrometer, which serves as a detector. The MS provides mass spectra for each eluting peak, allowing for positive identification based on the molecular ion and fragmentation patterns, as discussed in the previous section. ijprajournal.com The purity of the (2,2-difluoro-1-methylethenyl)benzene sample can be accurately determined from the resulting chromatogram by calculating the relative area of its corresponding peak against the total area of all detected peaks. bepls.com
Table 2: Illustrative GC-MS Parameters for Aromatic Compound Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC System | Agilent GC System or similar | Standard equipment for volatile compound analysis hpst.cz |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A common, slightly polar column suitable for aromatic compounds hpst.cz |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the sample scielo.br |
| Carrier Gas | Helium | Inert mobile phase for carrying the sample through the column |
| Oven Program | Initial 50°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) | Temperature gradient to separate compounds with different boiling points |
| MS Detector | Quadrupole or Time-of-Flight (TOF) | Mass analysis of eluting compounds ijsdr.org |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation core.ac.uk |
| Mass Range | m/z 40-400 | Covers the expected molecular weights of the target compound and likely impurities |
While GC-MS is a primary method, other chromatographic techniques like High-Performance Liquid Chromatography (HPLC), especially when coupled with MS (LC-MS), can also be employed. ijsdr.org Reversed-phase HPLC, which separates compounds based on differences in hydrophobicity, is particularly useful for analyzing less volatile impurities or for separating isomers that may be difficult to resolve by GC. berkeley.edunacalai.com
Computational Chemistry and Theoretical Modeling of 2,2 Difluoro 1 Methylethenyl Benzene
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Selectivity Prediction
Density Functional Theory (DFT) has become a primary computational method for investigating the intricacies of chemical reactions involving complex organic molecules. nih.gov It is used to elucidate reaction mechanisms by calculating the potential energy surface of a reaction, identifying stable intermediates and, crucially, the high-energy transition states that connect them. researchgate.netacs.org The insights garnered from these studies are pivotal for optimizing reaction conditions and designing more efficient and selective reactions. researchgate.netresearchgate.net
In the context of fluorinated styrenes, DFT calculations can unravel the step-by-step processes of reactions such as electrophilic additions, polymerizations, or metal-catalyzed cross-couplings. mdpi.com For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, DFT could be employed to compare different potential pathways. By calculating the Gibbs free energy of activation (ΔG‡) for each competing transition state, the kinetically favored pathway, and thus the major product, can be predicted. acs.orgmdpi.com This is particularly valuable for understanding and predicting regioselectivity or stereoselectivity.
For example, DFT can clarify why a particular catalyst favors one isomer over another by analyzing the steric and electronic interactions in the transition state structures. acs.org A study might investigate why a reaction yields a specific isomer by revealing that the energy barrier to its formation is significantly lower than that of other possible isomers. researchgate.net
Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction of (2,2-Difluoro-1-methylethenyl)benzene This table illustrates how DFT results can be used to predict selectivity. The pathway with the lowest activation energy is the most kinetically favorable.
| Reaction Pathway | Predicted Product | Calculated Activation Energy (ΔG‡) in kcal/mol | Predicted Outcome |
|---|---|---|---|
| Pathway A | Isomer 1 | 22.5 | Minor Product |
| Pathway B | Isomer 2 | 15.8 | Major Product |
| Pathway C | Byproduct | 28.1 | Trace Amount |
Molecular Orbital (MO) Theory for Geometry Optimization and Electronic Structure Analysis
Molecular Orbital (MO) theory is a fundamental framework for describing the electronic structure of molecules. uwosh.eduutdallas.edu Computational methods based on MO theory, often integrated within DFT or ab initio calculations, are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. researchgate.netchemrxiv.org The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy structure is found, providing precise data on bond lengths, bond angles, and dihedral angles. uwosh.edu
Once the optimized geometry is obtained, MO analysis provides a detailed picture of the electronic distribution. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com The energy and spatial distribution of these orbitals are critical for understanding a molecule's chemical reactivity. nih.gov The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and polarizability. nih.govaimspress.com For (2,2-difluoro-1-methylethenyl)benzene, the electron-withdrawing difluoro group is expected to lower the energies of both the HOMO and LUMO compared to non-fluorinated analogues.
Table 2: Calculated Geometrical and Electronic Parameters for (2,2-Difluoro-1-methylethenyl)benzene Representative data based on DFT (e.g., B3LYP/6-31G) calculations for similar molecules. researchgate.netresearchgate.netresearchgate.net*
| Parameter | Calculated Value |
|---|---|
| C=C Bond Length (ethenyl) | 1.35 Å |
| C-F Bond Length | 1.34 Å |
| F-C-F Bond Angle | 106.5° |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap (ΔE) | 5.9 eV |
Quantum Mechanical Predictions of Electronic Properties in Fluorinated Monomers and Polymers
Quantum mechanical calculations, particularly DFT, are indispensable for predicting the electronic properties of both fluorinated monomers and the polymers derived from them. rsc.org These theoretical predictions are crucial for the in silico design of novel materials for applications in electronics, such as organic photovoltaics and field-effect transistors, by allowing researchers to screen potential candidates before undertaking costly and time-consuming synthesis. nih.govresearchgate.net
A key property predicted by these methods is the electronic band gap (Egap), which is the polymer analog of the HOMO-LUMO gap in a single molecule. researchgate.netresearchgate.net The band gap determines the energy required to excite an electron from the valence band to the conduction band and is a critical factor in a material's conductivity and optical properties. rsc.org For polymers, calculations are often performed on oligomers of increasing length, and the results are extrapolated to the polymer limit. The introduction of fluorine atoms into a polymer backbone, such as in poly(α-methyl-β,β-difluorostyrene), generally lowers the HOMO and LUMO energy levels due to fluorine's high electronegativity. nih.govmdpi.com This can enhance the polymer's stability and tune its electronic properties for specific applications. mdpi.com
Table 3: Comparison of Theoretically Predicted Electronic Band Gaps (Egap) for Various Polymers Illustrative values showing the effect of fluorination and structure on the band gap. rsc.orgacs.org
| Polymer | Predicted Band Gap (eV) | Potential Application Area |
|---|---|---|
| Polystyrene | ~4.5 | Insulator |
| Poly(p-phenylene vinylene) (PPV) | ~2.5 | OLEDs, Photovoltaics |
| Poly(vinylidene fluoride) (PVDF) | ~5.5 | Piezoelectrics, Insulators |
| Poly(α-methyl-β,β-difluorostyrene) (Hypothetical) | ~4.2 | Dielectrics, Specialty Coatings |
Simulation of Intermolecular Interactions and Aggregation Behavior in Fluorinated Systems
While quantum mechanics excels at describing individual molecules, understanding the behavior of materials in solid or liquid phases requires studying the collective interactions of thousands or millions of molecules. Molecular Dynamics (MD) is a computational simulation technique used for this purpose. rsc.orgmdpi.com MD simulations model the motions of atoms and molecules over time based on a "force field," which is a set of classical equations that describe the potential energy of the system, including intermolecular forces like van der Waals interactions and electrostatic (Coulombic) interactions. mdpi.com
For fluorinated systems like (2,2-difluoro-1-methylethenyl)benzene, MD simulations are essential for understanding how the highly polar C-F bonds influence intermolecular packing and aggregation. nih.govresearchgate.net The presence of fluorine can lead to strong dipole-dipole interactions and alter the van der Waals forces compared to non-fluorinated analogs. researchgate.net These simulations can predict bulk material properties such as density, viscosity, and the glass transition temperature (Tg) of a resulting polymer. rsc.orgmdpi.com They can also provide insight into how molecules self-assemble or aggregate, which is critical for controlling the morphology of thin films used in electronic devices or for creating materials with specific surface properties like hydrophobicity. researchgate.net
Table 4: Key Intermolecular Interactions in Fluorinated Molecular Systems This table summarizes the types of non-covalent forces that govern the aggregation behavior in molecular simulations.
| Interaction Type | Description | Relevance to (2,2-Difluoro-1-methylethenyl)benzene |
|---|---|---|
| Van der Waals Forces | Weak, short-range attractions/repulsions between all atoms. | Governs overall packing and cohesion. |
| Dipole-Dipole Interactions | Electrostatic attraction between permanent dipoles. | Strong due to the polar C-F bonds; significantly influences molecular orientation. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Occurs between the benzene (B151609) rings of adjacent molecules, affecting crystal packing. |
| C-H···F Hydrogen Bonding | Weak hydrogen bonds involving fluorine as an acceptor. nih.gov | Can provide additional stabilization to specific molecular arrangements. nih.gov |
Advanced Materials Science and Polymer Applications of 2,2 Difluoro 1 Methylethenyl Benzene Based Systems
Synthesis and Characterization of Fluorinated Aromatic Copolymers (e.g., with Styrene)
The copolymerization of (2,2-difluoro-1-methylethenyl)benzene with conventional monomers like styrene (B11656) is a key strategy for developing new polymeric materials that balance the properties of both components. While α-methyl-β,β-difluorostyrene does not readily homopolymerize under typical radical conditions, it can be effectively copolymerized with other monomers, such as styrene, to introduce fluorine into the polymer backbone. nih.gov
The synthesis of these copolymers is often achieved through controlled radical polymerization techniques, such as nitroxide-mediated polymerization (NMP), which allows for the regulation of molecular weight and dispersity. nih.gov For instance, studies on similar fluorinated styrenes, like α-trifluoromethylstyrene, have demonstrated that the content of the fluorinated monomer in the final copolymer can be controlled by adjusting the initial monomer feed ratio. nih.gov This control is crucial for fine-tuning the properties of the resulting material.
The thermal stability of these copolymers is a critical characteristic. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques used to evaluate these properties. nih.govresearchgate.net For example, TGA can reveal the onset of decomposition, which for copolymers containing sterically hindered quaternary carbons, like those derived from α-methylstyrene analogs, may be lower than that of polystyrene. nih.gov DSC measurements help in determining the glass transition temperature (Tg), which indicates the polymer's transition from a rigid, glassy state to a more flexible, rubbery state. nih.govresearchgate.net
Table 1: Illustrative Thermal Properties of Aromatic Copolymers Note: This table is illustrative and based on general findings for similar polymer systems, as specific data for poly(α-methyl-β,β-difluorostyrene-co-styrene) is not readily available in the cited literature. Data for poly(α-methylstyrene) is provided for comparison.
| Polymer System | Analysis Method | Key Findings | Reference |
| Poly(α-methylstyrene-co-butadiene) | TGA/DSC | Incorporation of AMS affects thermal stability and Tg. | nih.gov |
| Poly(α-methylstyrene) | DSC | Tg is dependent on molecular weight, e.g., Tg of 177 °C for Mn 420,000. | polymersource.ca |
| Poly(styrene-butadiene) (functionalized) | TGA/DTG | Shows specific degradation temperatures for block copolymers. | rsc.org |
Development of Novel Fluorinated Functional Materials with Tailored Properties
The incorporation of (2,2-difluoro-1-methylethenyl)benzene into polymer architectures is a promising route to novel fluorinated functional materials. man.ac.ukqualitas1998.net The unique electronic properties and the presence of the difluoromethylene group can be exploited to create materials with specific functionalities. These materials are sought after for a range of applications, from advanced coatings to components in electronic devices. man.ac.uk
Research efforts in this area focus on synthesizing polymers with well-defined architectures, which can be recyclable and possess specific physical and electronic properties. man.ac.ukqualitas1998.net The development of such materials often involves the synthesis of new fluorinated monomers that act as building blocks for larger, more complex polymer structures. man.ac.uk The resulting fluoropolymers can exhibit enhanced thermal stability, chemical resistance, and specific optical or electrical characteristics.
Engineering of Surface Properties in Polymer Films (e.g., Low Surface Energy Surfaces)
A significant application of fluorinated polymers is in the creation of surfaces with low surface energy, leading to properties such as hydrophobicity and oleophobicity. The incorporation of (2,2-difluoro-1-methylethenyl)benzene into polymer films is a strategy to achieve these characteristics. The fluorine atoms, due to their low polarizability and high electronegativity, tend to migrate to the polymer-air interface, effectively lowering the surface energy.
The surface energy of a polymer can be quantified by measuring the contact angles of various liquids on its surface. msu.ru For instance, fluorinated polymers often exhibit high water contact angles, indicating a hydrophobic surface. rsc.org By designing block copolymers where one block is rich in the fluorinated monomer, it is possible to create self-organizing systems that present a low-energy surface. rsc.org
Table 2: Representative Surface Properties of Polymeric Films Note: This table provides general values for fluorinated and non-fluorinated polymers to illustrate the effect of fluorination on surface energy and contact angle. Specific data for poly(α-methyl-β,β-difluorostyrene) is not available in the cited literature.
| Polymer | Surface Energy (mN/m) | Water Contact Angle (°) | Reference |
| Polystyrene | ~34-40 | ~72-90 | researchgate.net |
| Poly(vinylidene fluoride) | - | ~85-130 | nih.gov |
| Fluorinated Polystyrene-based Block Copolymers | - | up to 130 | rsc.org |
Utilization as Versatile Fluorinated Building Blocks in Organic Synthesis
Beyond polymerization, (2,2-difluoro-1-methylethenyl)benzene and similar gem-difluoroalkenes serve as valuable building blocks in organic synthesis for creating complex fluorinated molecules. nih.govrsc.orgrsc.orgnih.gov These molecules are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. nih.govnih.gov
One of the key reaction types where these building blocks can be employed is in cycloaddition reactions, such as the Diels-Alder reaction. beilstein-journals.org In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (the alkene) to form a six-membered ring. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the double bond in (2,2-difluoro-1-methylethenyl)benzene, making it a potentially useful dienophile for the synthesis of novel fluorinated cyclic compounds. beilstein-journals.orgnih.gov These reactions can be a powerful tool for constructing complex molecular architectures with high stereocontrol. nih.gov
Exploration of Stereoregular Polymer Formation via Anionic Polymerization
The stereochemistry, or tacticity, of a polymer chain significantly influences its physical properties, such as crystallinity and thermal behavior. Anionic polymerization is a powerful technique for controlling polymer tacticity. semanticscholar.orgrsc.org For vinyl polymers like those derived from styrene, different tacticities—isotactic, syndiotactic, and atactic—can be achieved by carefully selecting the initiator, solvent, and temperature of the polymerization.
The living nature of anionic polymerization allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. polymersource.carsc.orgresearchgate.net While the anionic polymerization of α-methylstyrene is well-documented, leading to polymers with varying tacticities, the stereospecific anionic polymerization of its fluorinated analog, (2,2-difluoro-1-methylethenyl)benzene, is a more complex area of research. polymersource.caresearchgate.net The presence of the two fluorine atoms on the β-carbon can significantly affect the stereocontrol of the polymerization process. acs.org
The characterization of polymer tacticity is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, which can distinguish between different stereochemical arrangements of the monomer units along the polymer chain. researchgate.netorientjchem.org Studies on poly(α-methylstyrene) have shown that the tacticity can be analyzed at the pentad and hexad levels, providing detailed information about the polymer's microstructure. orientjchem.org Achieving high stereoregularity in poly(α-methyl-β,β-difluorostyrene) could lead to materials with enhanced thermal and mechanical properties.
Future Directions and Emerging Research Avenues in 2,2 Difluoro 1 Methylethenyl Benzene Chemistry
Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Selectivity
A primary focus for the future of (2,2-difluoro-1-methylethenyl)benzene chemistry is the development of synthetic methodologies that are not only efficient but also environmentally benign. The principle of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product, is a central tenet of green chemistry. wikipedia.orgjocpr.com Traditional synthetic routes often suffer from poor atom economy, generating significant stoichiometric byproducts that require disposal. rsc.orgnih.gov
Future research will likely target the design of catalytic and addition reactions, which are inherently more atom-economical than substitution or elimination reactions. nih.govprimescholars.com For instance, developing catalytic C-H functionalization methods to directly introduce the (2,2-difluoro-1-methylethenyl) group onto an aromatic ring would represent a significant advance over multi-step classical syntheses. d-nb.inforesearchgate.net Such processes would minimize waste and align with the principles of sustainable chemistry. jocpr.comnih.gov The goal is to create pathways where most, if not all, atoms from the reactants are utilized in forming the product, approaching the ideal 100% atom economy. wikipedia.org
Table 1: Comparison of Reaction Types and Atom Economy
| Reaction Type | General Atom Economy | Description |
|---|---|---|
| Addition | Excellent | All reactant atoms are incorporated into the final product. nih.gov |
| Isomerization | Excellent | Rearrangement of atoms within a molecule; no atoms are wasted. nih.gov |
| Substitution | Poor | A portion of one reactant is replaced by a portion of another, generating byproducts. nih.gov |
| Elimination | Poor | Atoms are removed from a molecule to form a double or triple bond, creating byproducts. nih.gov |
Exploration of New Catalytic Systems for Chemoselective Functionalization and Polymerization
The reactivity of the gem-difluoroalkene moiety in (2,2-difluoro-1-methylethenyl)benzene offers numerous possibilities for functionalization and polymerization. nih.gov A key challenge and area for future research is the development of new catalytic systems that can control the chemoselectivity of these transformations. Transition metal catalysis has already shown promise in the functionalization of gem-difluoroalkenes, but many reactions proceed via defluorination pathways. nih.gov
Future efforts will likely concentrate on discovering catalysts that enable "fluorine-retentive" transformations, preserving the valuable C-F bonds while modifying other parts of the molecule. nih.gov This includes exploring a wider range of transition metals, ligands, and reaction conditions to steer the reaction towards desired outcomes, such as cross-coupling, annulation, and radical reactions. nih.gov
In polymerization, advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Nitroxide-Mediated Polymerization (NMP), and Atom Transfer Radical Polymerization (ATRP) are promising for synthesizing well-defined fluorinated copolymers. fluorine1.ru Research into novel catalysts for these controlled radical polymerization methods will allow for precise control over molecular weight, architecture, and monomer sequence, which are crucial for tailoring material properties. fluorine1.runih.gov For example, fluorinated indenyltitanium complexes have demonstrated significantly increased activity and syndiotacticity in styrene (B11656) polymerization compared to their chlorinated counterparts, suggesting a fruitful avenue for catalyst design. taylorfrancis.com
Design of Advanced Polymeric Materials with Tunable Architecture and Multifunctionality
The incorporation of (2,2-difluoro-1-methylethenyl)benzene into polymers can impart unique properties such as enhanced thermal stability, chemical resistance, and specific surface characteristics like hydrophobicity. rsc.orgresearchgate.net A major future direction is the rational design of advanced polymeric materials where these properties can be precisely tuned. researchgate.netnih.gov This involves moving beyond simple homopolymers to create complex polymer architectures, including block, graft, branched, and star polymers. nih.gov
By strategically combining (2,2-difluoro-1-methylethenyl)benzene with other functional monomers, researchers can create multifunctional materials. nih.gov For example, block copolymers containing a fluorinated segment could self-assemble into nanostructures with applications in coatings, membranes, or electronics. The ability to control the polymer architecture is key to controlling the final material's macroscopic properties. nih.gov Research will focus on understanding the structure-property relationships in these complex fluorinated systems to enable the creation of materials tailored for specific high-performance applications. apmpolymers.comtaylorfrancis.comroutledge.comtaylorfrancis.com
Integration of Flow Chemistry and High-Throughput Experimentation for Accelerated Discovery
The discovery and optimization of novel synthetic routes and polymerization conditions can be a time-consuming and resource-intensive process. youtube.comacs.org The integration of modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize research in (2,2-difluoro-1-methylethenyl)benzene chemistry.
Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages for fluorination reactions, including enhanced safety, precise control over reaction parameters (temperature, pressure, time), and improved scalability. durham.ac.ukvapourtec.comcam.ac.ukresearchgate.net This is particularly valuable when working with potentially hazardous fluorinating agents. cam.ac.ukresearchgate.net
High-Throughput Experimentation (HTE) utilizes miniaturized, parallel reactor platforms to rapidly screen a large number of reaction conditions (e.g., catalysts, solvents, temperatures) simultaneously. youtube.comanalytical-sales.com This approach dramatically accelerates the optimization of existing reactions and the discovery of new transformations. acs.orgacs.org By combining HTE for rapid screening with flow chemistry for safe and scalable synthesis, researchers can significantly shorten the development timeline for new materials and processes based on (2,2-difluoro-1-methylethenyl)benzene. acs.org
Table 2: Key Advantages of Modern Chemical Technologies
| Technology | Primary Advantage | Application in (2,2-difluoro-1-methylethenyl)benzene Chemistry |
|---|---|---|
| Flow Chemistry | Enhanced safety and control | Safe handling of fluorinating reagents, precise control of polymerization. durham.ac.ukvapourtec.com |
Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Reaction Monitoring and Material Characterization
A deeper understanding of reaction mechanisms and material structure at the molecular level is crucial for advancing the field. Future research will increasingly rely on sophisticated analytical techniques. In-situ reaction monitoring, using methods like dielectric property measurement or specialized NMR and Raman spectroscopy setups, allows chemists to observe reactions as they happen. scilit.comrsc.orgjos.ac.cn This provides invaluable real-time data on reaction kinetics, the formation of intermediates, and polymerization progress, enabling more effective process control and optimization. scilit.comfu-berlin.de
For material characterization, a suite of advanced spectroscopic and microscopic methods will be essential. nih.govmdpi.com Techniques such as solid-state NMR can provide detailed information about the structure and dynamics of the bulk polymer, while X-ray photoelectron spectroscopy (XPS) can probe the surface elemental composition, which is critical for applications involving adhesion and wettability. measurlabs.com Spectroscopic ellipsometry can be used to accurately determine the refractive index of new fluoropolymers, a key parameter for optical applications. nih.gov These advanced characterization tools are indispensable for linking molecular-level design to the macroscopic performance of new materials derived from (2,2-difluoro-1-methylethenyl)benzene.
Q & A
Q. What statistical methods are critical for validating reproducibility in synthetic yields?
- Methodological Answer : Use a three-factor ANOVA (catalyst, temperature, solvent) with triplicate runs. Apply Tukey’s HSD test to identify significant variables. For yields <60%, investigate via DoE (Design of Experiments) to optimize interaction effects. Report confidence intervals (95%) to quantify uncertainty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
